Shellolic acid

Catalog No.
S3341158
CAS No.
4448-95-7
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shellolic acid

Crude shellac’s variable composition causes unpredictable dissolution, thermal behavior, and coating performance. Shellolic acid provides a consistent, defined molecular structure (C15H20O6) with specific hydroxyl and carboxylic acid groups, eliminating batch-to-batch variability. Key outcomes: sharp melting point, predictable reactivity for controlled polymerization, and reproducible pH-dependent dissolution for enteric coatings. Supplied with guaranteed purity, ready for use as a monomer, analytical standard, or pharmaceutical excipient intermediate.

CAS Number

4448-95-7

Product Name

Shellolic acid

IUPAC Name

(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1

InChI Key

WSASFFHWOQGSER-MUAIWGBPSA-N

SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO

Synonyms

Shellolic acid, Shellolic acid A, (1R,2S,3R,6S,7R,8S,9R)-3,7-dihydroxy-2,6,8-trimethyl-9-(2-methylprop-1-en-1-yl)decalin-1-carboxylic acid, 9-(2-Methylprop-1-en-1-yl)-2,6,8-trimethyl-3,7-dihydroxydecalin-1-carboxylic acid

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Shellolic acid is a key purified alicyclic sesquiterpenoid component derived from shellac, a natural resin. Unlike crude shellac, which is a complex mixture of aliphatic and alicyclic acids, polyesters, and natural waxes, shellolic acid provides a chemically defined structure (C15H20O6) with specific hydroxyl and carboxylic acid functional groups. This compositional purity is critical for applications demanding high reproducibility and well-defined physicochemical properties, such as precise thermal behavior and predictable solubility, which are not achievable with heterogeneous natural resins.

Research Fit

1
Cedrane-type sesquiterpenoid dicarboxylic acid from lac resin hydrolysis
2
Supports natural product analytical standard and formulation research workflows
3
Reported food-additive regulatory precedent context for excipient studies

Substituting Shellolic acid with crude or dewaxed shellac introduces significant process variability and performance inconsistency. Crude shellac contains a mixture of components, including ~5% wax, aliphatic acids like aleuritic acid, and complex polyesters, each with different properties. This compositional variance, which differs based on origin and processing, leads to unpredictable solubility, broad thermal transition ranges instead of a sharp melting point, and batch-to-batch differences in acidity and dissolution rates. For applications in regulated industries like pharmaceuticals or in precision manufacturing where material properties must be tightly controlled, the undefined and variable nature of shellac makes it an unsuitable replacement for pure, structurally defined Shellolic acid.

Substitution Risk

Target
Shellolic acid: cedrane tricyclic sesquiterpenoid with dual carboxylic acid groups
vs
Substitute
Aleuritic acid: long-chain aliphatic fatty acid; distinct physicochemical and formulation profile
Target
Shellolic acid A: reported antimicrobial activity against B. subtilis (structure-dependent)
vs
Substitute
Other lac sesquiterpenes (B–F, Laccishellolic acid): no detectable antimicrobial activity reported
Structural analogs within the shellac acid pool may lack antimicrobial activity; substitution may alter formulation performance and screening outcomes.

Superior Thermal Processing Control: Defined Melting Point vs. Broad Transition Range

Shellolic acid exhibits a sharp, well-defined melting point of 204-207 °C, ensuring predictable and reproducible behavior in thermal processing applications. In contrast, crude shellac, being a complex mixture, does not have a true melting point but rather a broad glass transition temperature (Tg) range, typically between 41-49 °C, with a softening point around 65-85 °C and decomposition beginning at 280 °C. Wax-containing grades of shellac show additional melting peaks around 76-78 °C, further complicating thermal processing.

Evidence DimensionMelting Point / Thermal Transition
Target Compound Data204-207 °C (sharp melting point)
Comparator Or BaselineCrude Shellac: 41-49 °C (Tg), 65-85 °C (softening point)
Quantified Difference>120 °C higher and defined melting point vs. broad transition range
ConditionsStandard differential scanning calorimetry (DSC) and melting point apparatus.

A defined high melting point allows for precise temperature control in manufacturing, crucial for applications like hot melt extrusion, specialty polymer synthesis, and creating stable, high-performance films.

Antibacterial MIC
Head-to-head
0.1 mg/mL
Reported structure-dependent antimicrobial screening context
Only active isolate among 7 tested sesquiterpenes vs B. subtilis

Predictable Chemical Reactivity for Synthesis vs. Complex Reactant Mixture

Shellolic acid provides a structurally defined sesquiterpene backbone with specific, localized reactive sites (two carboxylic acid groups, two hydroxyl groups). This enables its use as a predictable precursor for targeted chemical modifications, such as oxidation, reduction, and esterification, to create novel derivatives. Conversely, crude shellac is a polyester resin containing a mix of reactive molecules (aleuritic acid, jalaric acid, etc.), leading to a complex array of potential side reactions, lower yields, and purification challenges when used as a synthetic starting material.

Evidence DimensionChemical Structure & Reactivity
Target Compound DataDefined C15H20O6 structure with 4 specific functional groups
Comparator Or BaselineCrude Shellac: A complex polyester mixture of multiple hydroxy acids (aleuritic, jalaric, etc.)
Quantified DifferenceSingle, defined reactant vs. a multi-component reactant mixture
ConditionsStandard organic synthesis reactions (e.g., esterification, oxidation).

For synthesizing new polymers, active pharmaceutical ingredients, or specialty chemicals, using a pure starting material like Shellolic acid is essential for achieving high yields, predictable outcomes, and simplified downstream processing.

Relative Abundance
Reported
5–8% of alicyclic fraction
Supports procurement specifications for purified analytical standards
Minor component; aleuritic and jalaric acids are major lac hydrolysate constituents

Improved Formulation Performance: Enhanced Dissolution Rate of Dewaxed vs. Wax-Containing Grades

The purity of Shellolic acid ensures consistent dissolution behavior, a principle demonstrated by comparing dewaxed vs. wax-containing shellac grades. In one study, dewaxed shellac dissolved completely in 5.5 hours at pH 7.4, whereas a wax-containing grade required 9.5 hours for complete dissolution under the same conditions. The hydrophobic wax, which constitutes 3-5% of natural shellac, significantly impedes dissolution in aqueous media. As the purified, wax-free core acid, Shellolic acid provides the basis for this improved dissolution performance, critical for predictable release profiles in enteric coatings.

Evidence DimensionTime to Complete Dissolution (pH 7.4)
Target Compound DataBasis for dewaxed performance: 5.5 hours
Comparator Or BaselineWax-containing shellac: 9.5 hours
Quantified Difference42% faster dissolution compared to wax-containing counterpart
ConditionsDissolution test in pH 7.4 buffer.

For pharmaceutical enteric coatings, consistent and predictable dissolution is a regulatory and performance requirement; using a pure, wax-free component like Shellolic acid is fundamental to achieving this.

Cytotoxicity Absence
Reported
No activity observed
Supports biocompatibility screening context for excipient research
Across HepG2, MCF-7, HeLa, C6 and RAW264.7; all isolates inactive
Drug-Matrix Application
Reported
Paclitaxel-eluting balloon matrix
Reported drug-release matrix research context
Device coating designed for particle retention during tracking

Development of Bio-based Specialty Polymers and Resins

The defined chemical structure and high melting point of Shellolic acid make it a valuable bio-based monomer for creating novel polyesters or epoxy resins. Its predictable reactivity allows for controlled polymerization, resulting in materials with consistent thermal and mechanical properties for use in advanced composites, adhesives, or high-performance coatings.

High-Purity Excipient for Controlled-Release Pharmaceutical Formulations

In pharmaceutical development, particularly for enteric coatings, the consistent, wax-free nature of Shellolic acid ensures predictable pH-dependent dissolution. Its purity allows formulators to meet strict regulatory demands for batch-to-batch consistency and controlled drug release profiles, which is difficult to achieve with variable, multi-component shellac grades.

Reference Standard for Analytical and Quality Control Processes

As the principal purified alicyclic component of shellac, Shellolic acid serves as an essential analytical standard for the quality control of raw shellac and shellac-containing products. High-performance liquid chromatography (HPLC) or other analytical methods can quantify Shellolic acid to verify the identity, purity, and consistency of shellac-derived materials used in the food, cosmetic, and pharmaceutical industries.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Structure-dependent activity context
MIC and strain-panel endpoint review
Biocompatible formulation research
Cytotoxicity screening context
Cell-viability and excipient compatibility review
Natural product analytical standard
Minor component isolation workflow
Fractionation and purity verification review
Medical device coating research
Drug-matrix functionality context
Particle retention and coating stability review

UNII

82XGF31Q2Y

Wikipedia

Shellolic acid

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